1-(2,6-Xylyl)thiourea

Solid-State Characterization Thermal Stability Structural Chemistry

Accurate detection of xylazine misuse in equine sports or forensic toxicology requires a certified reference standard matching the specific metabolite. Generic thiourea analogs cause false negatives due to different retention times and fragmentation. 1-(2,6-Xylyl)thiourea (CAS 6396-76-5) is the validated solution: • ≥98% purity, certified analytical standard • Definitive LC-MS/MS and GC-MS patterns for unambiguous identification • Key probe for cytochrome P450 ring-opening metabolism studies. Ready stock with batch-specific COA for immediate research use.

Molecular Formula C9H12N2S
Molecular Weight 180.27 g/mol
CAS No. 6396-76-5
Cat. No. B1299897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Xylyl)thiourea
CAS6396-76-5
Molecular FormulaC9H12N2S
Molecular Weight180.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=S)N
InChIInChI=1S/C9H12N2S/c1-6-4-3-5-7(2)8(6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12)
InChIKeyASNKJUONFPQYPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,6-Xylyl)thiourea Overview


1-(2,6-Xylyl)thiourea, also known as N-(2,6-dimethylphenyl)thiourea or 2,6-dimethylphenylthiourea, is an aryl thiourea with the molecular formula C9H12N2S and a molecular weight of 180.27 g/mol . Its defining structural feature is the 2,6-dimethyl substitution on the phenyl ring, which introduces significant steric hindrance [1]. The compound is primarily recognized as a major hepatic metabolite of the veterinary alpha-2 adrenergic agonist xylazine [2] and has been assigned the National Cancer Institute (NSC) number 202179 [3]. It is categorized as an analytical reference standard with a purity typically ≥98% and is classified as Acute Toxic (Category 3) upon oral ingestion (H301) [4].

Product Type Analytical Reference Standard
Metabolic Origin Xylazine ring-opened metabolite
Key Structural Feature 2,6-Dimethylphenyl steric block

1-(2,6-Xylyl)thiourea Substitution Limitations


Substituting 1-(2,6-Xylyl)thiourea with simpler analogs like 1-phenylthiourea is not a scientifically valid practice for its core applications. The 2,6-dimethyl substitution pattern creates a unique steric environment, forcing the thiourea group into a near-perpendicular orientation (80.75°) relative to the aromatic ring [1], which critically impacts its solid-state packing and intermolecular interactions. More importantly, this compound is a specific, ring-opened metabolite of xylazine, whereas other aryl thioureas are not relevant to this metabolic pathway [2]. In forensic and analytical chemistry, using an incorrect thiourea derivative would yield different chromatographic retention times, mass spectral fragmentation patterns, and binding affinities, leading to false negative or inconclusive results. Similarly, in agrochemical research, the specific structural features of this compound are tied to its reported mechanism of gibberellin synthesis inhibition [3], a property not shared by the broader thiourea class. The quantitative evidence below demonstrates precisely why this specific CAS number is required.

Metabolic pathway specificity
Other aryl thioureas are not relevant to xylazine metabolism; using a generic analog may yield false negative forensic results.
Chromatographic & spectral mismatch
Different retention times and fragmentation patterns prevent unambiguous identification with unsubstituted or mono-substituted phenylthioureas.
Conformational & packing divergence
Planar phenylthioureas lack the near-perpendicular conformation and layered H-bond network, altering solubility and thermal behavior.

1-(2,6-Xylyl)thiourea Differentiation Evidence


Enhanced Thermal Stability

The melting point of 1-(2,6-Xylyl)thiourea (195 °C) is significantly higher than that of the parent compound, thiourea (182 °C) . This 13 °C increase is directly attributable to the steric bulk and altered intermolecular hydrogen-bonding network introduced by the 2,6-dimethylphenyl substituent, as evidenced by its unique crystal packing where N—H⋯S hydrogen bonds link molecules into layers [1].

Thermal stability
Head-to-head
195 °C vs. 182 °C (thiourea)
+13 °C increase
Reported thermal resistance context; serves as QC identity marker.
Standard melting point determination.
Solid-State Characterization Thermal Stability Structural Chemistry

Conformational and Crystal Packing Signature

X-ray crystallography reveals a distinctive solid-state structure for 1-(2,6-Xylyl)thiourea, where the thiourea group is almost perpendicular to the aromatic ring with a dihedral angle of 80.75 (7)° [1]. This conformation, driven by steric hindrance from the two ortho-methyl groups, is a key differentiator from unsubstituted or mono-substituted phenylthioureas, which adopt more planar conformations. The crystal packing is further defined by a specific N—H⋯S hydrogen-bonding network that links molecules into layers perpendicular to the c-axis [1].

Conformation
Class-level
Near-perpendicular (80.75°) vs. planar conformation
Solid-state identity fingerprint; impacts solubility and melting behavior.
X-ray diffraction at 173 K; 2,6-dimethyl groups drive steric tilt.
Crystallography Solid-State Analysis Material Characterization

Purity Specifications

1-(2,6-Xylyl)thiourea is consistently offered by multiple vendors with a high purity specification of ≥98.0% as determined by HPLC [1] . This is not a universal standard for all thiourea derivatives, where purity grades can vary widely (e.g., 95%, 97%). The availability of analytical reference standard grade material, such as that offered by Cayman Chemical (Item No. 39373) with a reported purity of ≥98%, underscores its defined role in quantitative analysis .

Purity grade
Data to verify
≥98.0% (HPLC) vs. variable 95–97% for general thioureas
Procurement purity benchmark; verify supplier certificate for lot-specific data.
Typical vendor specification; independent confirmation recommended.
Analytical Reference Standards Quality Control Procurement

1-(2,6-Xylyl)thiourea Application Scenarios


Forensic and Doping Control Analysis

1-(2,6-Xylyl)thiourea is a validated marker for detecting the illicit use of xylazine, a veterinary sedative, in horses . Its use as an analytical reference standard in forensic and doping control laboratories is supported by its defined purity (≥98%) and availability as a certified reference material . The compound's unique LC-MS/MS and GC-MS fragmentation patterns, which are essential for unambiguous identification, stem from its specific chemical structure as the ring-opened thiourea metabolite [1].

Metabolism and Drug Interaction Studies

As the major in vitro metabolite of xylazine produced by rat liver microsomes [1], 1-(2,6-Xylyl)thiourea serves as a key probe for studying hepatic cytochrome P450-mediated ring-opening reactions [1]. It is also used as an affinity reagent for the determination of microsomal cytochrome P450 content in horse and rat liver microsomes . This specific application relies on its identity as a metabolite; other thiourea derivatives are not relevant to this metabolic pathway and cannot substitute for this purpose.

Solid-State Chemistry and Crystallography Research

The compound is an interesting model system for investigating the influence of steric hindrance on molecular conformation and supramolecular assembly. Its crystal structure, where the thiourea group is forced into a near-perpendicular orientation (dihedral angle of 80.75°) relative to the aromatic ring due to the two ortho-methyl groups, provides a unique N—H⋯S hydrogen-bonded layered network [2]. This makes it a valuable subject for studies in crystal engineering and the prediction of solid-state properties.

Plant Growth Regulator Research

This compound is reported to be used in agricultural research as a plant growth regulator [3]. Its proposed mechanism involves the inhibition of gibberellin synthesis, which can control plant height and promote branching [3]. This application is structure-dependent, as the 2,6-dimethylphenyl group is likely a critical pharmacophore for the observed activity. Researchers in this field should source the compound with the appropriate purity grade for their biological assays.

Application
Selection Property
Validation Focus
Forensic & doping control
Xylazine metabolite specificity
Chromatographic retention & mass spectral match
Metabolism & drug interaction studies
CYP-mediated ring-opening metabolite
Microsomal P450 affinity assay
Solid-state & crystal engineering
Sterically-driven molecular conformation
PXRD pattern & hydrogen-bond network
Plant growth regulation research
Reported gibberellin inhibition
Plant height & branching assay endpoints

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